molecular formula C18H25NO3 B1238339 Pipercallosidine

Pipercallosidine

Cat. No.: B1238339
M. Wt: 303.4 g/mol
InChI Key: PWLZXPUSJOUTMB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipercallosidine is an enamide that is (2E)-N-isobutylhept-2-enamide which is substituted at position 7 by a 3,4-methylenedioxyphenyl group. A natural product found in Piper sarmentosum. It has a role as a metabolite, an apoptosis inducer and a plant metabolite. It is an alkaloid, a member of benzodioxoles, an enamide and a secondary carboxamide. It derives from a 2-methylpropanamine.

Scientific Research Applications

Local Anesthetic Properties

Pipercallosidine, identified in species of Piperaceae, demonstrates local anesthetic activity. This was shown in vivo in a guinea pig model where this compound was one of the amides isolated from the roots of Ottonia anisum Spreng., which exhibited sensory blockage. This supports its traditional use in Brazilian folk medicine for pain relief and as a local anesthetic (López et al., 2016).

Role in Traditional Medicine

This compound has been found in various parts of the Piper ottonoides plant, including its roots, which are used in traditional medicine as a local anesthetic for treating toothache and sore throat. This highlights its significance in ethnobotanical practices (Wolff et al., 2015).

Pharmaceutical Extraction and Applications

A study on Piper klotzschianum demonstrated the effective extraction of this compound using supercritical carbon dioxide. This method yields extracts containing this compound, which have potential pharmaceutical applications due to their bioactive properties (Lima et al., 2019).

Identification and Synthesis in Piper Callosum

This compound was identified as one of the compounds extracted from the roots of Piper callosum, a shrub. Its chemical structure was confirmed through synthesis, underscoring its importance in the study of natural products and their potential applications (Pring, 1982).

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hept-2-enamide

InChI

InChI=1S/C18H25NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,19,20)/b8-6+

InChI Key

PWLZXPUSJOUTMB-SOFGYWHQSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/CCCCC1=CC2=C(C=C1)OCO2

SMILES

CC(C)CNC(=O)C=CCCCCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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